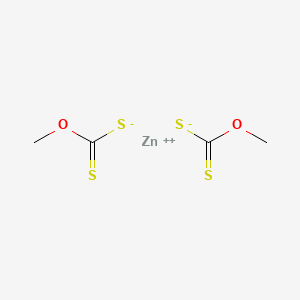
4-(3-Pyridyl)butyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyridyl)butyl isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables . The molecular formula of this compound is C10H12N2S, and it has a molecular weight of 192.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridyl)butyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the isothiocyanate product . The reaction is usually carried out under aqueous conditions, making it a convenient and environmentally friendly process .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The process is scalable and can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Pyridyl)butyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted thioureas and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-Pyridyl)butyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various human pathogens and cancer cell lines .
Medicine: The compound is being investigated for its chemopreventive properties. It modulates several cancer-related pathways, including the inhibition of cytochrome P450 enzymes and the induction of phase II detoxification enzymes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .
Mecanismo De Acción
4-(3-Pyridyl)butyl isothiocyanate exerts its effects through multiple mechanisms:
Induction of Cytoprotective Proteins: It activates the Keap1/Nrf2/ARE pathway, leading to the induction of phase II detoxification enzymes.
Inhibition of Proinflammatory Responses: It inhibits the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis and Metastasis: It affects the expression of genes involved in angiogenesis and metastasis.
Comparación Con Compuestos Similares
- Phenethyl isothiocyanate (PEITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Sulforaphane (SFN)
Comparison: 4-(3-Pyridyl)butyl isothiocyanate is unique due to its pyridyl group, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it has shown specific activity against certain cancer cell lines and pathogens . Its mechanism of action also involves unique molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
133920-07-7 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-(4-isothiocyanatobutyl)pyridine |
InChI |
InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2 |
Clave InChI |
JAXGAWNOAHDBJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


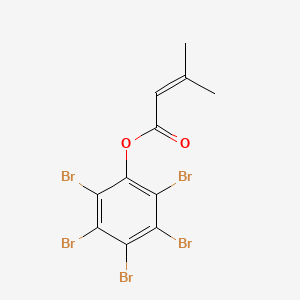

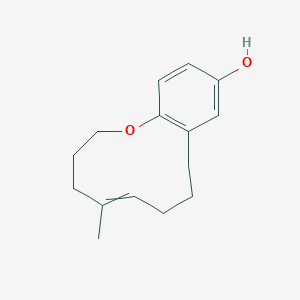

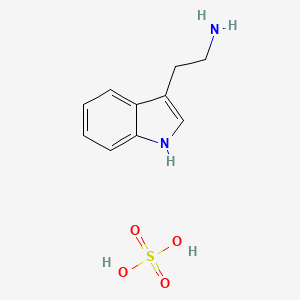
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
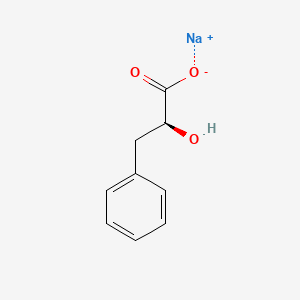

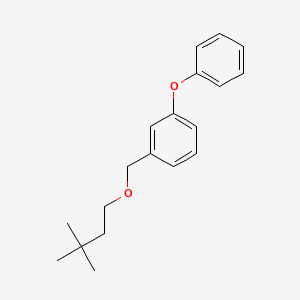
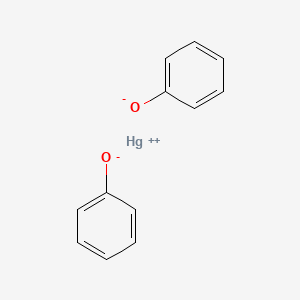
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
